molecular formula C28H46O4 B12653698 Isononyl undecyl phthalate CAS No. 96507-82-3

Isononyl undecyl phthalate

Cat. No.: B12653698
CAS No.: 96507-82-3
M. Wt: 446.7 g/mol
InChI Key: PPBXJBDOPMSPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isononyl undecyl phthalate is a phthalate ester commonly used as a plasticizer It is known for its ability to impart flexibility and durability to polyvinyl chloride (PVC) products

Preparation Methods

Synthetic Routes and Reaction Conditions: Isononyl undecyl phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol and undecyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Isononyl undecyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phthalic acid and the corresponding alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of phthalic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, resulting in the replacement of the ester group with other functional groups.

Major Products Formed:

    Hydrolysis: Phthalic acid, isononyl alcohol, and undecyl alcohol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Isononyl undecyl phthalate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible PVC products, enhancing their mechanical properties.

    Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential impact on human health, including its effects on reproductive and developmental processes.

    Industry: Widely used in the production of consumer goods such as toys, medical devices, and packaging materials due to its ability to improve the flexibility and durability of plastics.

Mechanism of Action

The mechanism of action of isononyl undecyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or inhibit the action of natural hormones, leading to altered hormonal balance. The compound can bind to nuclear receptors, such as the estrogen receptor, and modulate gene expression, affecting various physiological processes.

Comparison with Similar Compounds

  • Diisononyl phthalate (DINP)
  • Diisodecyl phthalate (DIDP)
  • Di-2-ethylhexyl phthalate (DEHP)
  • Di-n-octyl phthalate (DNOP)

Comparison: Isononyl undecyl phthalate is unique in its specific alkyl chain length, which imparts distinct physical and chemical properties compared to other phthalates. For example, diisononyl phthalate and diisodecyl phthalate have different alkyl chain lengths, affecting their plasticizing efficiency and compatibility with various polymers. This compound’s specific structure allows for a balance between flexibility and durability, making it suitable for specialized applications where other phthalates may not perform as effectively.

Properties

CAS No.

96507-82-3

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

2-O-(7-methyloctyl) 1-O-undecyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C28H46O4/c1-4-5-6-7-8-9-10-12-17-22-31-27(29)25-20-15-16-21-26(25)28(30)32-23-18-13-11-14-19-24(2)3/h15-16,20-21,24H,4-14,17-19,22-23H2,1-3H3

InChI Key

PPBXJBDOPMSPTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.